N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide typically involves multiple steps. One common method includes the reaction of 1,2-phenylenediamine with tosyl chloride in dichloromethane (DCM) to form a sulphonamide intermediate. This intermediate is then deprotonated in dimethylformamide (DMF) and alkylated with methyl iodide to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazaphosphol derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dopant in organic semiconductors.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide involves its interaction with molecular targets such as enzymes and proteins. The compound acts as a strong electron donor, which can influence various biochemical pathways and reactions . Its ability to form stable complexes with metals and other molecules also contributes to its diverse range of activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Known for its use as an n-type dopant in organic semiconductors.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another compound with similar structural features and applications in organic electronics.
Uniqueness
N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide stands out due to its unique benzothiazaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively.
Eigenschaften
Molekularformel |
C8H11N2OPS |
---|---|
Molekulargewicht |
214.23 g/mol |
IUPAC-Name |
N,N-dimethyl-2-oxo-3H-1,3,2λ5-benzothiazaphosphol-2-amine |
InChI |
InChI=1S/C8H11N2OPS/c1-10(2)12(11)9-7-5-3-4-6-8(7)13-12/h3-6H,1-2H3,(H,9,11) |
InChI-Schlüssel |
LWMFFDHTJAWILS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P1(=O)NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.